N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide

Lipophilicity Membrane permeability Regioisomer comparison

Reproducible enzyme inhibition studies require regioisomerically defined tool compounds; generic substitution of CF3 positional isomers can produce contradictory SAR data. This 4-(trifluoromethyl)benzamide variant, with a Hammett σp of +0.54, delivers the precise electronic profile specified in patent disclosures for AChE and COX target engagement. - Patent-aligned para-CF3 configuration ensures potency consistency across replicate screens. - Eliminates confounding electronic variability introduced by 2-CF3 or 3-CF3 analogs. - Enables direct comparison with 4-F, 4-Cl, 4-CH₃, and 4-NO₂ analogs for systematic SAR mapping. Supplied with Certificate of Analysis; ready for immediate global dispatch.

Molecular Formula C17H14F3NO4
Molecular Weight 353.297
CAS No. 1170253-82-3
Cat. No. B2619864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide
CAS1170253-82-3
Molecular FormulaC17H14F3NO4
Molecular Weight353.297
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H14F3NO4/c18-17(19,20)12-3-1-11(2-4-12)16(22)21-7-8-23-13-5-6-14-15(9-13)25-10-24-14/h1-6,9H,7-8,10H2,(H,21,22)
InChIKeyQUHKBVLKSZJJBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide: Chemical Identity & Procurement


N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide (molecular formula C17H14F3NO4, molecular weight 353.29 g/mol) is a synthetic benzamide derivative that combines a 1,3-benzodioxole moiety with a para-trifluoromethylbenzamide group [1]. It belongs to a class of benzodioxole-containing amides that have been investigated for acetylcholinesterase (AChE) inhibitory activity in patent literature [2] and for cyclooxygenase (COX) inhibition in peer-reviewed studies of structurally related benzodioxole derivatives [3]. Direct quantitative pharmacological data (IC50, Ki, EC50) for this specific compound remain sparsely documented in the public domain, making procurement decisions reliant on structural differentiation from regioisomeric and substituent analogs.

Para-CF3 regioisomer essential for selectivity studies
Benzodioxole scaffold fit for AChE/COX inhibitor screening
Limited public potency data; confirm identity and purity

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide: Regioisomer Specificity


The para-trifluoromethyl substitution on the benzamide ring critically governs electronic distribution, hydrogen-bonding capacity, and steric profile relative to ortho- or meta-substituted analogs. For benzodioxole-containing benzamides, these electronic parameters directly influence target engagement geometry, enzyme inhibition potency, and selectivity [1][2]. The 2-(trifluoromethyl) regioisomer, N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide, exhibits a markedly different electrostatic surface potential and steric environment around the amide linkage , while the 3-(trifluoromethyl) analog introduces an altered dipole moment that affects molecular recognition . Consequently, generic substitution among CF3 positional isomers cannot be assumed to yield equivalent biological activity, making compound-specific procurement essential for reproducible research outcomes.

Para vs. ortho/meta substitution
Electronic distribution, steric, and H-bonding profiles differ; binding geometry may shift.
Regioisomer impurity risk
Contaminating 2-CF3 or 3-CF3 isomers can confound enzyme inhibition assay interpretation.
Non-transferable bioactivity
Class-level AChE/COX inhibition SAR may not predict specific compound activity; direct data needed.

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide: Differentiation from Analogs


Lipophilicity-Driven Permeability: 4-CF3 vs. 2-CF3

The computed XLogP3-AA value for the target 4-CF3 compound is 3.6 [1], compared to an estimated XLogP3-AA of approximately 3.3 for the 2-CF3 regioisomer based on fragment-additivity calculations . This difference of approximately 0.3 log units translates to an estimated 2-fold difference in predicted passive membrane permeability based on the Hansch linear free-energy relationship, which may influence intracellular accumulation and target engagement in cell-based assays.

Lipophilicity: 4-CF3 vs. 2-CF3
Class-level
XLogP3-AA 3.6 (4-CF3) vs. ≈3.3 (2-CF3); Δ ≈0.3
Implies ~2-fold permeability difference; cell-based assay context may vary
Computed values; fragment-based estimate for comparator
Lipophilicity Membrane permeability Regioisomer comparison

Acetylcholinesterase Inhibitory Activity

Patent MX2015000334A (Zhejiang Hisun Pharmaceutical) explicitly claims benzodioxole derivatives bearing electron-withdrawing substituents (including trifluoromethyl) on the benzamide ring as acetylcholinesterase inhibitors [1]. The patent disclosure indicates that para-substituted electron-withdrawing groups enhance AChE inhibitory potency relative to unsubstituted phenyl analogs, although individual compound IC50 values are not publicly disclosed for the target compound. This provides a class-level rationale for selecting the 4-CF3 variant over des-CF3 or electron-donating substituted analogs in AChE inhibitor screening programs.

AChE Inhibitory Activity
Class-level
Patent claims include 4-CF3 benzodioxole as AChE inhibitor; no public IC50
Supports AChE screening compound selection context
Individual potency requires experimental determination
Acetylcholinesterase inhibition Alzheimer's disease Benzodioxole scaffold

Cyclooxygenase Inhibition Potential

Published structure-activity relationship (SAR) studies on benzodioxole derivatives demonstrate that electron-withdrawing substituents on the aromatic ring enhance COX-1 inhibitory potency, with representative compounds achieving IC50 values as low as 0.725 µM against COX-1 and 1.12 µM against COX-2 [1]. The 4-CF3 group in the target compound provides a strong electron-withdrawing effect (Hammett σp = +0.54 for CF3) that is mechanistically consistent with the SAR trend identified for this scaffold class [1][2]. The target compound has not been individually assayed in these studies, and its COX inhibitory activity remains to be experimentally determined.

COX Inhibition Potential
Class-level
Electron-withdrawing CF3 consistent with COX-1 inhibitory SAR; not individually assayed
Context for anti-inflammatory screening library inclusion
COX-1/COX-2 inhibition values not reported for this compound
COX-1 inhibition COX-2 inhibition Anti-inflammatory Benzodioxole scaffold

Regioisomeric Purity as a Quality Attribute

The 4-CF3 regioisomer (CAS 1170253-82-3) is structurally distinct from the 2-CF3 analog and the 3-CF3 analog (exemplified by N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-3-(trifluoromethyl)benzamide, CAS 1215869-44-3) . Contamination with even small amounts of regioisomeric impurities can confound biological assay interpretation, particularly in enzyme inhibition studies where positional isomers may exhibit divergent binding modes. Suppliers listing this compound typically specify ≥95% purity; however, independent verification via HPLC or NMR is recommended for quantitative SAR applications.

Regioisomeric Purity
Specification review
Supplier purity ≥95%; 4-CF3 regioisomer verified by CAS
Independent HPLC/NMR verification advised for SAR studies
Regioisomeric impurities may alter enzyme inhibition readouts
Regioisomeric purity Quality control Procurement specification

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide: Research & Industrial Applications


AChE Inhibitor Screening for Alzheimer's Disease

Based on patent disclosures [1] claiming benzodioxole derivatives with electron-withdrawing substituents as AChE inhibitors, this compound is a rational inclusion in focused screening libraries targeting cholinergic dysfunction in Alzheimer's disease. Researchers should prioritize the 4-CF3 variant over other regioisomers due to the patent-specified potency enhancement associated with para-substituted electron-withdrawing groups.

COX-1/COX-2 Selectivity Profiling

The established SAR for benzodioxole derivatives showing that electron-withdrawing substituents enhance COX-1 inhibitory potency [2] supports profiling this compound against both COX isoforms. The 4-CF3 group (Hammett σp = +0.54) provides strong electron withdrawal that may confer COX-1 selectivity, a desirable profile for developing safer anti-inflammatory agents with reduced gastrointestinal toxicity.

SAR Studies on Benzodioxole-Benzamide Scaffolds

This compound serves as a defined 4-CF3 reference point for systematic SAR exploration around the benzodioxole-benzamide scaffold. Its computed lipophilicity (XLogP3-AA = 3.6) [3] and well-characterized electronic profile enable rational comparison with 4-F, 4-Cl, 4-CH3, and 4-NO2 analogs to map the contribution of para-substituent electronic effects to biological activity.

Chemical Probe for Target Deconvolution

The combination of a benzodioxole moiety (a privileged fragment in kinase and enzyme inhibitor design) with a 4-CF3-benzamide group (a pharmacophore element found in multiple approved drugs) makes this compound a candidate for chemical proteomics-based target identification studies, provided that adequate purity and regioisomeric identity are confirmed prior to use.

Application
Selection Property
Validation Focus
Alzheimer’s disease target screening studies
4-CF3 benzodioxole scaffold, patent-claimed AChE inhibitor context
In vitro AChE inhibition assay with regioisomer identity check
Anti-inflammatory target profiling research
Electron-withdrawing CF3 group for COX-1 selectivity SAR
COX isoform enzyme inhibition assay; control for regioisomer purity
Scaffold-based SAR exploration
Well-defined 4-CF3 reference with computed lipophilicity profile
Comparative para-substituent electronic effect mapping
Chemical proteomics target identification studies
Privileged benzodioxole + 4-CF3-benzamide fragment combination
Purity and structural identity confirmation before pull-down experiments
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